Isopropyl ((7-methyl-2-oxo-4-phenyl-2H-chromen-5-YL)oxy)acetate
CAS No.:
Cat. No.: VC10245735
Molecular Formula: C21H20O5
Molecular Weight: 352.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20O5 |
|---|---|
| Molecular Weight | 352.4 g/mol |
| IUPAC Name | propan-2-yl 2-(7-methyl-2-oxo-4-phenylchromen-5-yl)oxyacetate |
| Standard InChI | InChI=1S/C21H20O5/c1-13(2)25-20(23)12-24-17-9-14(3)10-18-21(17)16(11-19(22)26-18)15-7-5-4-6-8-15/h4-11,13H,12H2,1-3H3 |
| Standard InChI Key | MOUIEBLANHVNCX-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC(=O)OC(C)C |
| Canonical SMILES | CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC(=O)OC(C)C |
Introduction
Isopropyl ((7-methyl-2-oxo-4-phenyl-2H-chromen-5-YL)oxy)acetate is a synthetic organic compound with a molecular formula of C21H20O5 and a molecular weight of approximately 352.391 g/mol . This compound features a coumarin backbone, which is significant for its biological activity. The structure includes an isopropyl ester group that influences its solubility and reactivity.
Synthesis and Preparation
The synthesis of Isopropyl ((7-methyl-2-oxo-4-phenyl-2H-chromen-5-YL)oxy)acetate typically involves the esterification of 7-hydroxy-4-methylcoumarin with isopropyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures. Industrial production methods may employ continuous flow reactors and automated systems to enhance efficiency and scalability.
Biological Activities
Isopropyl ((7-methyl-2-oxo-4-phenyl-2H-chromen-5-YL)oxy)acetate exhibits notable biological activities:
-
Antimicrobial Properties: It shows effectiveness against various bacterial strains, particularly Gram-positive bacteria. For example, it inhibits the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 50 µg/mL.
-
Anticancer Activity: The compound induces apoptosis in cancer cell lines, including breast and colon cancer cells, by inhibiting specific signaling pathways associated with cell proliferation.
Research Findings
Recent studies highlight its potential as a lead compound for drug development. Derivatives of this compound have shown enhanced anticancer activity, emphasizing the importance of structural modifications for improved efficacy. Additionally, combining this compound with other chemotherapeutic agents results in synergistic effects, reducing the required doses for effective treatment.
Applications in Science and Industry
This compound is used as a building block in the synthesis of more complex organic molecules. It is also explored for its potential therapeutic effects in medicine and utilized in the production of dyes and fragrances in industry.
Antimicrobial Activity
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 100 |
| Bacillus subtilis | 18 | 25 |
Anticancer Activity
| Cancer Cell Line | Concentration (µg/mL) | Viability Reduction (%) |
|---|---|---|
| MCF-7 (Breast Cancer) | 50 | Approximately 60% |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume